molecular formula C23H28O11 B1679553 Paeoniflorin CAS No. 23180-57-6

Paeoniflorin

Cat. No. B1679553
CAS RN: 23180-57-6
M. Wt: 480.5 g/mol
InChI Key: YKRGDOXKVOZESV-GRPQXGFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The biosynthesis pathway of paeoniflorin is still at the preliminary stage, and many scientific questions are yet to be answered . The primary objective of recent studies was to identify candidate genes involved in the biosynthesis of this compound and related monoterpenes .


Molecular Structure Analysis

This compound is a monoterpene glucoside, and its biosynthesis pathway can be divided into three stages . The universal precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized in the first stage .


Chemical Reactions Analysis

The analysis of the this compound biosynthesis pathway is still at the preliminary stage, and many scientific questions are yet to be answered . At present, the most urgent task is the identification and functional analysis of key modification enzyme genes .


Physical And Chemical Properties Analysis

This compound is a chemical compound with the formula C23H28O11 . It is a monoterpene glycoside and is one of the major constituents of an herbal medicine derived from Paeonia lactiflora .

Scientific Research Applications

Metabolism and Material Basis Research

A study conducted by Zhu, Sun, Huang, and Liu (2018) explored the metabolism of paeoniflorin, a major component of Traditional Chinese Medicine (TCM), to better understand its clinical application and material foundation. They employed high-performance liquid chromatography and mass spectrometry to identify 18 metabolites of this compound and 11 of total paeony glucosides in rats. The study revealed hydrolyzation of ester and glucosidic bonds and glucuronide conjugation as major metabolic pathways, enhancing the understanding of this compound's metabolism mechanism and its material basis in vivo (Zhu, Sun, Huang, & Liu, 2018).

Role in Autoimmune Diseases

Jiang, Li, Wang, Wang, Nie, Chen, Fu, Jiang, Fu, and He (2020) reviewed the phytochemistry and role of total glucosides of paeony, with this compound as the main active ingredient, in autoimmune diseases. They highlighted its use in treating conditions like rheumatoid arthritis, psoriasis, and Sjogren's syndrome, and discussed its mechanisms, including anti-inflammatory and immune-regulatory effects. This study offers insights into the clinical efficacy and future development of TGP in autoimmune disease treatment (Jiang et al., 2020).

Anti-Inflammatory and Protective Effects

Gu, Zhu, Liu, Zhang, Liu, and Shen (2017) investigated this compound's anti-inflammatory effects in treating ulcerative colitis. Their study in mice demonstrated that this compound alleviates symptoms by inhibiting inflammatory markers and NF-κB signaling, suggesting a potential therapeutic application for inflammatory disorders (Gu et al., 2017).

Distribution and Biosynthesis in Paeoniaceae

Zhang, Zuo, Wang, Duan, Yuan, and Hu (2022) focused on the distribution of this compound in Paeoniaceae plants, its influencing factors, and biosynthesis. Their review provides insights into the post-modification pathway of this compound biosynthesis and directions for future analysis, which is crucial for the development and utilization of this compound (Zhang et al., 2022).

Neuroprotective Effects

Manayi, Omidpanah, Barreca, Ficarra, Daglia, Nabavi, and Nabavi (2017) reviewed the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. The study highlighted its anti-inflammatory, anti-apoptotic properties, and its ability topromote neuronal survival, indicating its potential as a treatment option for neurodegenerative disorders (Manayi et al., 2017).

Brain Targeting and Delivery

Wu, Li, Zhang, Chen, Chen, Jiang, Wang, and Chen (2019) explored the development of a this compound nanocrystal formulation for intranasal administration, aimed at enhancing brain targeting for Parkinson's disease treatment. Their findings demonstrate improved bioavailability and therapeutic potential of this compound in neurodegenerative diseases through this novel delivery method (Wu et al., 2019).

Effects on Cholesterol Metabolism

Hu, Zhu, Su, Wu, Zhu, Wang, Fang, Pang, Li, Chen, and Lv (2017) studied the impact of this compound on cholesterol metabolism in a hyperlipidemic rat model. The research indicated that this compound regulates hepatic cholesterol synthesis and metabolism and may protect the liver from oxidative stress, showcasing its potential in treating hyperlipidemia-related conditions (Hu et al., 2017).

Neuroprotection via Bcl-2/Bax Signaling Pathway

Sun, Wang, Wu, Li, and Ou (2012) investigated the neuroprotective mechanism of this compound in PC12 cells exposed to glutamate-induced neurotoxicity. Their study revealed that this compound protects against cell injury through the regulation of the mitochondrial membrane potential and Bcl-2/Bax signaling pathway, which is critical in understanding its role in neurodegenerative disease therapy (Sun et al., 2012).

Amelioration of Neurotoxicity in Alzheimer's Disease

Lan, Chen, Fu, Ji, Wang, Liang, Qu, Kong, and Ma (2013) focused on this compound's effects on amyloid-beta peptide-induced neurotoxicity in rats. Their results suggest that this compound enhances cognitive performances and attenuates oxidative stress, providing a potential therapeutic approach for Alzheimer's disease (Lan et al., 2013).

Mechanism of Action

Paeoniflorin, also known as Paeonia moutan, is a bioactive compound extracted from the roots of Paeoniaceae plants. It has been widely used in traditional Chinese medicine and has shown promising therapeutic effects in various diseases .

Target of Action

This compound has multiple targets of action. It has been shown to interact with several proteins and pathways, including the MAPK, PI3K-AKT pathways , and the CaM/CaMKII pathway . It also targets C1qa, a crucial component of C1q . These targets play a significant role in various biological processes, including inflammation, cell proliferation, and apoptosis.

Mode of Action

This compound exerts its therapeutic effects through various mechanisms. It inhibits IL-6 and IL-10 expression and p38 phosphorylation in pancreatic cancer cells, thereby reducing inflammation . It also inhibits the production of testosterone within the ovaries . Moreover, it has been shown to protect against neuroinflammation and depression-like behavior induced by IFN alpha .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in the regulation of MAPK, PI3K-AKT, and other pathways . It also impacts the progression of hepatocellular carcinoma by downregulating the 5-HT1D inhibitory Wnt/β-Catenin pathway . Furthermore, it may function via the CaM/CaMKII pathway .

Pharmacokinetics

This compound’s pharmacokinetic properties have been studied in both normal and cerebral ischemia–reperfusion rats . The half-life (t1/2), area under the curve (AUC), mean residence time (MRT), apparent volume of distribution (Vz), and clearance (CL) were calculated. The study found that the Vz of this compound was relatively high, while the t1/2 of this compound was longer in the cerebral ischemia–reperfusion rats compared to the normal rats .

Result of Action

This compound has multiple therapeutic effects. It can protect the cardiovascular system by regulating glucose and lipid metabolism, exerting anti-inflammatory, anti-oxidative stress, and anti-arteriosclerotic activities, improving cardiac function, and inhibiting cardiac remodeling . It also has anti-tumor effects, as it has been shown to suppress pancreatic cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the annual average temperature, annual precipitation, annual sunshine duration, annual total solar radiation, and soil type of the plant habitat can affect the this compound content .

properties

IUPAC Name

[(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12-,13-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRGDOXKVOZESV-WRJNSLSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042648
Record name Paeoniflorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23180-57-6
Record name Paeoniflorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23180-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peoniflorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023180576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peoniflorin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paeoniflorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEONIFLORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21AIQ4EV64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paeoniflorin
Reactant of Route 2
Paeoniflorin
Reactant of Route 3
Paeoniflorin
Reactant of Route 4
Paeoniflorin
Reactant of Route 5
Paeoniflorin
Reactant of Route 6
Paeoniflorin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.